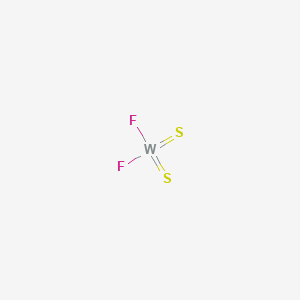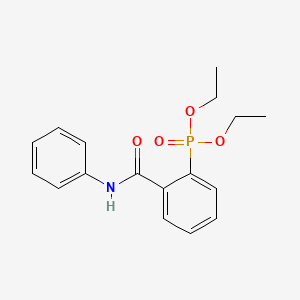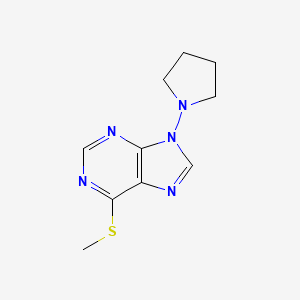
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can be achieved through a multi-step process involving the introduction of the methylsulfanyl and pyrrolidin-1-yl groups onto the purine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylsulfanyl reagent, such as sodium methylthiolate, to introduce the methylsulfanyl group at the 6th position.
Cyclization: The intermediate product is then subjected to cyclization with pyrrolidine under appropriate conditions to introduce the pyrrolidin-1-yl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, pyrrolidine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the pyrrolidin-1-yl group, making it less versatile in certain applications.
9-(Pyrrolidin-1-yl)-9H-purine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(Methylsulfanyl)-9-(morpholin-1-yl)-9H-purine: Contains a morpholin-1-yl group instead of a pyrrolidin-1-yl group, which may alter its chemical and biological properties.
Uniqueness
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is unique due to the presence of both the methylsulfanyl and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
Propriétés
Numéro CAS |
37154-85-1 |
|---|---|
Formule moléculaire |
C10H13N5S |
Poids moléculaire |
235.31 g/mol |
Nom IUPAC |
6-methylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Clé InChI |
YBIPPVCMDIYGFR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


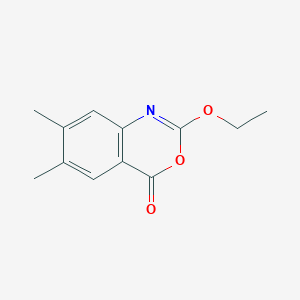
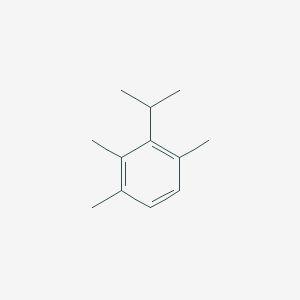
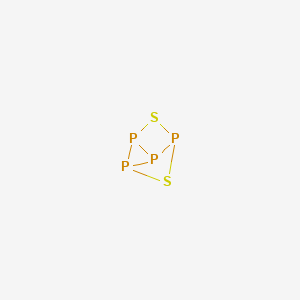

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)

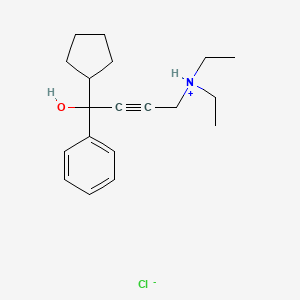
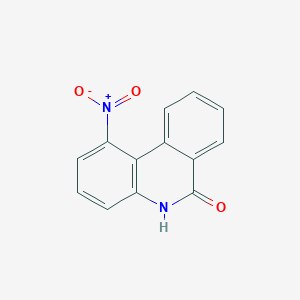
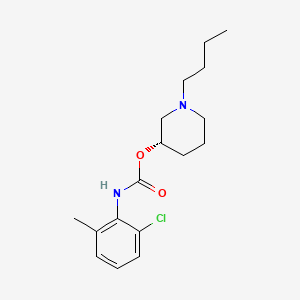
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
